molecular formula C13H11ClN2O4 B4962581 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4962581
M. Wt: 294.69 g/mol
InChI Key: LLDAONFKMJJCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEPM, is a synthetic compound that has shown potential in various scientific research applications. The chemical structure of CEPM contains a pyrimidine ring and a benzylidene group, which are important for its biological activity.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is thought to act through the inhibition of various signaling pathways involved in cell growth and inflammation. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a therapeutic agent in the treatment of cancer and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is the study of its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, the development of more efficient synthesis methods for 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could make it more accessible for research and potentially for clinical use.

Synthesis Methods

5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 3-chloro-4-ethoxybenzaldehyde and barbituric acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the pyrimidine ring. The resulting product is a yellow solid with a melting point of 186-188°C.

Scientific Research Applications

5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

properties

IUPAC Name

5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-2-20-10-4-3-7(6-9(10)14)5-8-11(17)15-13(19)16-12(8)18/h3-6H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDAONFKMJJCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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